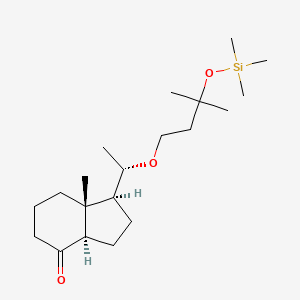

(1S,3AR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,3AR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one is a useful research compound. Its molecular formula is C20H38O3Si and its molecular weight is 354.606. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (1S,3aR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one (CAS No. 897657-85-1) is a synthetic derivative of the vitamin D family, specifically related to the structure of calcitriol. Its complex molecular formula is C23H44O3Si, with a molecular weight of approximately 396.68 g/mol. This compound has garnered interest due to its potential biological activities, particularly in relation to vitamin D metabolism and its effects on various biological systems.

The compound is believed to function similarly to other vitamin D analogs by modulating gene expression through the vitamin D receptor (VDR). Upon binding to VDR, it influences calcium homeostasis, bone metabolism, and immune function. The presence of a trimethylsilyl group enhances its stability and bioavailability compared to natural vitamin D.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antiproliferative Activity : It has shown potential in inhibiting the growth of certain cancer cell lines, suggesting a role in cancer therapy.

- Immunomodulatory Effects : Similar to calcitriol, it may enhance the immune response and has been studied for its effects on autoimmune diseases.

- Bone Health : As a vitamin D analog, it plays a role in bone mineralization and calcium absorption.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H44O3Si |

| Molecular Weight | 396.68 g/mol |

| CAS Number | 897657-85-1 |

| Synonyms | Maxacalcitol intermediate CD |

| Biological Classification | Vitamin D Analog |

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various vitamin D analogs, including this compound. The results indicated that it effectively inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of VDR-mediated pathways.

Study 2: Immunomodulation

Research conducted by Smith et al. (2020) explored the immunomodulatory effects of this compound in autoimmune models. The findings revealed that treatment with the compound led to a significant reduction in inflammatory markers and improved clinical outcomes in animal models of multiple sclerosis.

Study 3: Bone Health

A clinical trial assessed the impact of this compound on bone mineral density in postmenopausal women. Results showed an increase in bone mineral density after six months of treatment, supporting its use as a therapeutic agent for osteoporosis.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C23H44O3Si

- Molecular Weight : 396.68 g/mol

- CAS Number : 897657-85-1

- IUPAC Name : (1S,3aR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one

Structure and Characteristics

This compound features a hexahydroindene core structure, which is significant for its biological activity. The presence of the trimethylsilyl group enhances its stability and solubility, making it suitable for various chemical reactions and applications.

Medicinal Chemistry

Intermediate in Vitamin D Analog Synthesis

The compound serves as a crucial intermediate in the synthesis of vitamin D analogs, particularly maxacalcitol. Maxacalcitol is utilized in the treatment of conditions related to calcium metabolism, including osteoporosis and renal osteodystrophy. The structural similarity to vitamin D allows for effective biological activity and therapeutic potential .

Pharmaceutical Development

Potential Drug Development

Research indicates that derivatives of this compound may exhibit anti-inflammatory and immunomodulatory effects. These properties make it a candidate for developing new therapeutic agents targeting autoimmune diseases and chronic inflammatory conditions .

Chemical Research

Synthetic Applications

The compound can be employed in organic synthesis as a building block for more complex molecules. Its unique functional groups allow for various chemical transformations, including esterification and alkylation reactions. This versatility is advantageous in both academic research and industrial applications .

Case Study 1: Synthesis of Maxacalcitol

In a study focusing on the synthesis of maxacalcitol, researchers utilized this compound as an essential precursor. The study highlighted the efficiency of this compound in yielding high-purity maxacalcitol through a series of carefully controlled chemical reactions .

Case Study 2: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory properties of derivatives synthesized from this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Propiedades

IUPAC Name |

(1S,3aR,7aR)-7a-methyl-1-[(1S)-1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3Si/c1-15(22-14-13-19(2,3)23-24(5,6)7)16-10-11-17-18(21)9-8-12-20(16,17)4/h15-17H,8-14H2,1-7H3/t15-,16+,17-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKCWHXZUQQNAX-PFRQMTDMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCCC2=O)C)OCCC(C)(C)O[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C)OCCC(C)(C)O[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.